molecular formula C19H23FN4 B11327037 3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11327037
M. Wt: 326.4 g/mol
InChI Key: QEPKVHPFTBFMKU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, two methyl groups, and a pentyl chain attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 4-fluorobenzaldehyde, 2,5-dimethylpyrazole, and pentylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents like halogens, alkyl, or aryl groups.

Scientific Research Applications

3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its potential effects on different physiological pathways and its ability to modulate enzyme activity.

    Biological Research: It is used as a tool compound to study the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives.

    Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazolo[1,5-a]pyrimidine core play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.

    4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.

Uniqueness

3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the specific combination of the fluorophenyl group, the dimethyl substitution, and the pentyl chain. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23FN4

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H23FN4/c1-4-5-6-11-21-17-12-13(2)22-19-18(14(3)23-24(17)19)15-7-9-16(20)10-8-15/h7-10,12,21H,4-6,11H2,1-3H3

InChI Key

QEPKVHPFTBFMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C

Origin of Product

United States

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